2-(5-Amino-6-methylpyridin-3-yl)acetonitrile
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Overview
Description
2-(5-Amino-6-methylpyridin-3-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-6-methylpyridin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with acetonitrile in the presence of a palladium catalyst and a base . The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of high-efficiency catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-6-methylpyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium azide in dimethylformamide at 60°C.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of 2-(5-Amino-6-methylpyridin-3-yl)methanol.
Substitution: Formation of 2-(5-Azido-6-methylpyridin-3-yl)acetonitrile.
Scientific Research Applications
2-(5-Amino-6-methylpyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 2-(5-Amino-6-methylpyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylpyridine: A structurally similar compound with an amino group at the 5-position and a methyl group at the 2-position.
2-(4-Aminophenyl)acetonitrile: Another related compound with an amino group on a phenyl ring instead of a pyridine ring.
Uniqueness
2-(5-Amino-6-methylpyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C8H9N3 |
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Molecular Weight |
147.18 g/mol |
IUPAC Name |
2-(5-amino-6-methylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-8(10)4-7(2-3-9)5-11-6/h4-5H,2,10H2,1H3 |
InChI Key |
XFMYBMWQPNXKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)CC#N)N |
Origin of Product |
United States |
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